molecular formula C15H20N2O3 B4968615 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide

Cat. No.: B4968615
M. Wt: 276.33 g/mol
InChI Key: WACPRACQQMHPLO-UHFFFAOYSA-N
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Description

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, an amino group, and a methoxypropyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-9-3-8-16-14(18)12-4-2-5-13(10-12)17-15(19)11-6-7-11/h2,4-5,10-11H,3,6-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPRACQQMHPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common route includes the following steps:

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under acidic conditions to form the benzamide.

    Introduction of Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced through a reaction with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of Methoxypropyl Group: The methoxypropyl group can be attached via a nucleophilic substitution reaction using 3-methoxypropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the cyclopropylcarbonyl group.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(cyclopropylcarbonyl)amino]-N-propylbenzamide
  • 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide

Uniqueness

3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

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